4-bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide
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Overview
Description
4-Bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide is an organic compound with the molecular formula C14H14BrNO3S It is a sulfonamide derivative characterized by the presence of a bromine atom, a methoxybenzyl group, and two methyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2,5-dimethylbenzenesulfonamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. This step introduces the bromine atom at the para position relative to the sulfonamide group.
Methoxybenzylation: The brominated intermediate is then reacted with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate or sodium hydride. This step attaches the 4-methoxybenzyl group to the nitrogen atom of the sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, tetrahydrofuran), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major Products
Substitution: Products vary depending on the nucleophile used (e.g., amine derivatives, thioethers).
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Amine derivatives.
Scientific Research Applications
4-Bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting sulfonamide-sensitive enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in studies investigating the biological activity of sulfonamide derivatives, including their antimicrobial and anticancer properties.
Chemical Synthesis: As an intermediate in organic synthesis, it can be used to prepare more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide depends on its specific application. In medicinal chemistry, sulfonamide derivatives typically act by inhibiting enzymes that are crucial for bacterial growth or other biological processes. The bromine and methoxybenzyl groups may enhance the compound’s binding affinity to its molecular targets, thereby increasing its potency.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(4-methoxybenzyl)benzamide: Similar structure but lacks the dimethyl groups on the benzene ring.
4-Bromo-N-(4-methoxybenzyl)aniline: Similar structure but contains an aniline group instead of a sulfonamide group.
4-Bromo-N-(4-methoxybenzyl)benzenesulfonamide: Similar structure but lacks the dimethyl groups on the benzene ring.
Uniqueness
4-Bromo-N-(4-methoxybenzyl)-2,5-dimethylbenzenesulfonamide is unique due to the presence of both the bromine atom and the methoxybenzyl group, along with the dimethyl groups on the benzene ring. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-bromo-N-[(4-methoxyphenyl)methyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-11-9-16(12(2)8-15(11)17)22(19,20)18-10-13-4-6-14(21-3)7-5-13/h4-9,18H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQPEVRWSNXDFD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NCC2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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